molecular formula C11H12O4 B14773378 5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one

5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B14773378
M. Wt: 208.21 g/mol
InChI Key: RNAZUBYFOUCUJK-UHFFFAOYSA-N
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Description

5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxin ring system substituted with hydroxy and methyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with appropriate reagents under controlled conditions . One common method involves the use of anthranilic acid derivatives, which undergo cyclization to form the desired dioxin ring system . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,3]dioxin derivatives, such as:

Uniqueness

What sets 5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-2,2,7-trimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H12O4/c1-6-4-7(12)9-8(5-6)14-11(2,3)15-10(9)13/h4-5,12H,1-3H3

InChI Key

RNAZUBYFOUCUJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(OC2=O)(C)C)O

Origin of Product

United States

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